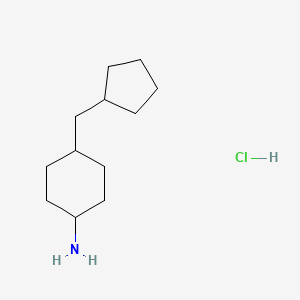

4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride, also known as 4-CMC, is an organic compound of the cycloalkyl amine class. It is a white crystalline solid, soluble in water and ethanol, and is used in research and laboratory experiments. It is an important chemical intermediate and is used in the synthesis of pharmaceuticals and other organic compounds. 4-CMC is also used in the synthesis of other cycloalkyl amines, which are important in the study of biochemistry and physiology.

Applications De Recherche Scientifique

Enantioselective Synthesis

The scientific research applications of compounds structurally related to 4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride have been explored in various fields, including enantioselective synthesis and catalysis. For instance, a study by Huang et al. (2019) discussed the development of an N-heterocyclic carbene (NHC)-catalyzed α-carbon amination of chloroaldehydes, employing cyclohexadiene-1,2-diimines as amination reagents. This method affords optically enriched dihydroquinoxalines, which are core structures in many natural products and synthetic bioactive molecules, highlighting its significance in enantioselective synthesis (Huang et al., 2019).

Transfer Hydrogenation

Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes to Brønsted acid-catalyzed transfer hydrogenation as an alternative to the widely used Hantzsch dihydropyridines. This hydrocarbon-based dihydrogen surrogate has shown little advantage over established protocols in imine reduction and reductive amination, but its application enabled the transfer hydrogenation of structurally and electronically unbiased alkenes, demonstrating its utility in catalytic reactions (Chatterjee & Oestreich, 2016).

Nucleophilic Substitution and Regioselectivity

Fujita et al. (2004) explored the elimination-addition mechanism for the nucleophilic substitution reaction of cyclohexenyl iodonium salts, focusing on the regioselectivity of nucleophilic addition to the cyclohexyne intermediate. This study provided insights into the reaction mechanisms and the influence of substituents on the regioselectivity of such reactions, which is crucial for designing targeted synthetic pathways (Fujita et al., 2004).

Radical Transfer Hydroamination

Guin et al. (2007) described the synthesis of new 1-aminated-2,5-cyclohexadienes, which can be used in radical transfer hydroaminations of unactivated and electron-rich double bonds. The study highlighted the good to excellent anti-Markovnikov selectivity and the tolerance of many functional groups under the reaction conditions, providing valuable insights into the versatility of these reactions in organic synthesis (Guin et al., 2007).

Propriétés

IUPAC Name |

4-(cyclopentylmethyl)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c13-12-7-5-11(6-8-12)9-10-3-1-2-4-10;/h10-12H,1-9,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPUTUYUYSPCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCC(CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)

![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)

![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)

![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)

![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)